(Heptan-2-yl)[(pyridin-2-yl)methyl]amine
Description
Overview of Tertiary Amines with Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry
Tertiary amines that feature a pyridine scaffold are a significant class of compounds in modern organic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and physical properties to these molecules. Structurally, pyridine is isoelectronic with benzene, but the nitrogen atom's presence makes the ring electron-deficient and imparts basicity. nih.gov In many ways, pyridine behaves as a tertiary amine, with the nitrogen atom's lone pair of electrons available for protonation. nih.govquora.com
The incorporation of a pyridine scaffold into a tertiary amine structure has several important implications for the molecule's chemical behavior and potential applications. The pyridine moiety can influence the molecule's solubility, particularly its water solubility, which is a crucial factor in pharmaceutical and biological contexts. nih.gov Furthermore, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets like enzymes. nih.gov
In the realm of synthetic chemistry, tertiary amines containing pyridine scaffolds are valuable as ligands for transition metal catalysis, intermediates in the synthesis of more complex molecules, and as building blocks for supramolecular assemblies. The pyridine nitrogen can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. The development of efficient synthetic methods to create substituted pyridines is an active area of research, with various strategies available to construct these important heterocyclic systems. mdpi.comorganic-chemistry.org
Significance of N-Alkyl-N-(pyridin-2-ylmethyl)amines in Current Chemical Research Paradigms
The N-alkyl-N-(pyridin-2-ylmethyl)amine structural motif is of considerable interest in current chemical research, largely due to its prevalence in the design of new therapeutic agents and functional materials. This specific arrangement, where a pyridine ring is connected to an amine nitrogen via a methylene (B1212753) bridge, offers a versatile scaffold for chemical modification.
Beyond pharmaceuticals, N-alkyl-N-(pyridin-2-ylmethyl)amines have applications in materials science and catalysis. Their ability to chelate metal ions makes them useful as ligands in coordination chemistry, with potential applications in catalysis and the development of new materials with interesting magnetic or optical properties. The synthesis of these compounds often involves reductive amination or other standard amine alkylation techniques, providing accessible routes to a diverse range of structures. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C13H22N2/c1-3-4-5-8-12(2)15-11-13-9-6-7-10-14-13/h6-7,9-10,12,15H,3-5,8,11H2,1-2H3 |
InChI Key |
FQTSBJSAJYZXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCC1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Heptan 2 Yl Pyridin 2 Yl Methyl Amine and Analogues
Classical and Contemporary Approaches to Tertiary Amine Synthesis
The creation of tertiary amines can be achieved through a variety of synthetic strategies. These methods have evolved from classical N-alkylation techniques to more sophisticated and efficient modern protocols.
N-Alkylation Strategies for C-N Bond Formation
N-alkylation represents a direct and fundamental approach to the synthesis of amines. This strategy involves the formation of a carbon-nitrogen bond through the reaction of a nitrogen nucleophile with a carbon electrophile.
Direct N-alkylation is a long-established method for synthesizing tertiary amines. researchgate.net This process typically involves the reaction of a secondary amine with an alkyl halide. researchgate.net While straightforward, this method can be complicated by the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netwikipedia.org The reactivity of the starting amine and the alkyl halide can also influence the outcome of the reaction. researchgate.net To circumvent the issue of overalkylation, specific reaction conditions, such as the use of excess amine or controlled addition of the alkylating agent, are often employed. jove.com
The use of alcohols as alkylating agents presents a greener alternative to alkyl halides. This approach, often referred to as the "borrowing hydrogen" methodology, involves the in-situ oxidation of the alcohol to an aldehyde or ketone, followed by reductive amination and subsequent regeneration of the catalyst.
A general method for the direct synthesis of tertiary amines involves the N-alkylation of secondary amines with alkyl halides in acetonitrile, utilizing Hünig's base (N,N-diisopropylethylamine). researchgate.net This procedure is noted for its high functional group tolerance and avoids the formation of the undesirable quaternary ammonium salt. researchgate.net Microwave irradiation has also been employed to facilitate the direct N-alkylation of amines with alkyl halides in aqueous media, offering a more environmentally friendly approach that often proceeds without the need for a transition metal catalyst. rsc.orgresearchgate.net
| Reactants | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Ref |
| Secondary Amine | Alkyl Halide | Hünig's base | Acetonitrile | Room Temperature | Tertiary Amine | researchgate.net |
| Amine | Alkyl Halide | None | Water | Microwave Irradiation | Tertiary Amine | rsc.org |
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. ck12.orglibretexts.orgwikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govyoutube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. libretexts.orglibretexts.org Catalytic hydrogenation using palladium on carbon (Pd/C) is also an effective method for the reduction step. wikipedia.org
The synthesis of tertiary amines via reductive amination typically starts from a secondary amine and a carbonyl compound. youtube.com The initial reaction forms an iminium ion, which is then reduced by a hydride reagent. nih.gov This method is particularly robust for the synthesis of a wide range of tertiary amines. nih.gov Visible light has also been utilized to facilitate a carbonyl alkylative amination for tertiary amine synthesis. nih.gov
| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Ref |
| Ketone/Aldehyde | Secondary Amine | Hydride Reagent | Mild | Tertiary Amine | nih.gov |
| Aldehyde/Ketone | Amine | NaBH₃CN | - | 1°, 2°, or 3° Amine | libretexts.org |
| Carbonyl | Secondary Amine | NaBH₄ | Alcohol Solvent | Tertiary Amine | youtube.com |
Modernizations in N-Alkyl-N-(pyridin-2-ylmethyl)amine Synthetic Protocols
Recent advancements in synthetic chemistry have led to more efficient and selective methods for the synthesis of N-alkyl-N-(pyridin-2-ylmethyl)amines and their analogues. These modern protocols often utilize novel catalysts and reaction conditions to overcome the limitations of classical methods. For instance, a one-pot, two-step sequence involving an oxidation/imine-iminium formation/reduction has been developed for the N-alkylation of amines with alcohols, which proceeds without epimerization of chiral centers. organic-chemistry.org
Furthermore, the synthesis of N-aryl-N-(pyridin-2-yl)methylamines has been achieved through palladium-catalyzed Buchwald-Hartwig amination conditions. mdpi.com This cross-coupling reaction provides a powerful tool for the formation of C-N bonds between aryl halides and amines.
Catalytic Synthesis of N-Alkyl-N-(pyridin-2-ylmethyl)amines
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of N-alkyl-N-(pyridin-2-ylmethyl)amines has benefited significantly from the development of novel catalytic systems.
Molybdenum-Catalyzed Regioselective Allylic Amination
A significant advancement in the synthesis of chiral amines is the development of molybdenum-catalyzed asymmetric allylic amination. nih.govacs.orgacs.org This methodology allows for the highly regio- and enantioselective formation of C-N bonds. The reaction typically involves the use of a molybdenum catalyst in conjunction with a chiral ligand to control the stereochemical outcome. organic-chemistry.org
This approach has been successfully applied to a wide variety of amines and allylic carbonates, yielding branched allylic amine products with excellent yields and enantioselectivities. nih.govacs.orgacs.org The use of an earth-abundant and environmentally friendly metal like molybdenum makes this a particularly attractive strategy. organic-chemistry.org The reaction conditions are often mild, and the protocol has been shown to be scalable. organic-chemistry.org
| Allylic Substrate | Amine | Catalyst System | Key Features | Product | Ref |
| Branched Allylic Carbonates | Various Amines | Molybdenum catalyst with chiral Schiff base ligand | High regioselectivity, High enantioselectivity | Chiral α-branched allylic amine | organic-chemistry.org |
| Alkenes | Aryl Amines | Molybdenum peroxo complexes | Regioselective | Allylic Amine | rsc.org |
Palladium-Catalyzed Buchwald-Hartwig Amination for Pyridine-Containing Scaffolds
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been extensively applied to the synthesis of pyridine-containing compounds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org
The synthesis of N-alkyl-N-(pyridin-2-ylmethyl)amine analogues can be achieved by coupling a 2-halopyridine with an appropriate alkylamine. The reaction's success is often dependent on the choice of phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. The development of bidentate phosphine ligands, such as diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has significantly expanded the scope of the Buchwald-Hartwig amination to include primary amines and has improved the efficiency of coupling with heteroaryl halides. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the heteroaryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-heteroaryl amine and regenerate the Pd(0) catalyst. libretexts.org
Highly regioselective amination can be achieved in dihalopyridines. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with a range of anilines and heterocyclic amines has been shown to occur selectively at the C-2 position. researchgate.net This selectivity allows for the synthesis of 4-chloro-N-phenylpyridin-2-amines, which can then undergo a second amination at the C-4 position under different conditions to create a library of 2,4-bisaminopyridines. researchgate.net Microwave-assisted protocols have also been developed for the selective amination of dihalopyridines, often allowing for the use of milder bases like K₂CO₃ and significantly reducing reaction times. researchgate.net
Table 1: Examples of Buchwald-Hartwig Amination for Pyridine (B92270) Scaffolds
| Heteroaryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | 4-Chloro-N-phenylpyridin-2-amine | 85 | researchgate.net |
| 2-Bromopyridine | Heptan-2-amine | Pd(OAc)₂ / BINAP | N-(Heptan-2-yl)pyridin-2-amine | 78 | Fictionalized Data |
| 2-Chloropyridine | (Pyridin-2-yl)methanamine | PdCl₂(dppf) | N,N'-Bis(pyridin-2-ylmethyl)amine | 92 | Fictionalized Data |
Iron-Catalyzed Amination Reactions
While palladium catalysis is well-established for C-N bond formation, there is a growing interest in the use of more earth-abundant and less toxic metals, such as iron. Iron-catalyzed cross-coupling reactions have emerged as a promising alternative for the synthesis of N-aryl and N-alkyl amines.
An efficient method for the synthesis of N-aryl amides involves the iron-catalyzed cross-coupling of N-methoxy amides with arylboronic acids. researchgate.net In this reaction, FeCl₃ acts as the sole catalyst, obviating the need for additional ligands or additives. researchgate.net The reaction proceeds in moderate to excellent yields and demonstrates good functional group tolerance. researchgate.net While this method produces amides rather than amines directly, the resulting N-aryl amides can be subsequently reduced to the corresponding amines.
More directly related to the synthesis of alkylamines, nickel-catalyzed cross-coupling reactions have been developed to utilize alkyl amines as alkylating agents through C–N bond activation. nih.gov This has been demonstrated in the Suzuki-Miyaura cross-coupling of alkyl pyridinium (B92312) salts, which are readily formed from primary amines. nih.gov This represents the first example of a metal-catalyzed cross-coupling that proceeds via C–N bond activation of an unactivated alkyl group. nih.gov The reaction exhibits broad scope and functional group tolerance. nih.gov Although this example uses nickel, it highlights the potential for first-row transition metals to catalyze challenging C-N bond formations.
Table 2: Iron-Catalyzed and Related First-Row Transition Metal-Catalyzed C-N Bond Formations
| Amine Precursor | Coupling Partner | Catalyst | Product Type | Yield (%) | Reference |
| N-Methoxybenzamide | Phenylboronic acid | FeCl₃ | N-Phenylbenzamide | 95 | researchgate.net |
| N-Hexylpyridinium salt | Phenylboronic acid | NiCl₂(PCy₃)₂ | Hexylbenzene | 88 | nih.gov |
| N-Methoxyacetamide | 2-Pyridylboronic acid | FeCl₃ | N-(Pyridin-2-yl)acetamide | 75 | Fictionalized Data |
Green Chemistry Principles in N-Alkyl-N-(pyridin-2-ylmethyl)amine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of N-alkyl-N-(pyridin-2-ylmethyl)amines can be made more sustainable through methods such as microwave-assisted synthesis in aqueous media and the use of renewable solvents.
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions to be performed under solvent-free or in environmentally benign solvents like water. rsc.orgrsc.org The direct N-alkylation of amines with alkyl halides in aqueous media under microwave irradiation is a greener alternative to traditional methods that often rely on volatile organic solvents and require longer reaction times. rsc.org
This methodology allows for the direct formation of tertiary amines from secondary amines and alkyl halides without the need for a transition metal catalyst. rsc.org For the synthesis of (Heptan-2-yl)[(pyridin-2-yl)methyl]amine, (pyridin-2-yl)methanamine could be reacted with 2-bromoheptane (B1584549) in water under microwave irradiation. This approach is not only environmentally friendly but also offers a powerful and efficient way to construct C-N bonds. rsc.org Microwave heating has also been successfully employed in the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids in a one-pot, multi-component reaction under neat conditions, further showcasing the versatility of this technology in green synthesis. nih.gov
The choice of solvent is a critical factor in the environmental impact of a chemical process. Sustainable solvents, such as ethanol (B145695), are derived from renewable resources, are biodegradable, and have a lower toxicity profile compared to many traditional organic solvents.
The synthesis of N-alkyl-4-pyridinamines has been reported via the catalytic hydrogenation of an imine precursor in the presence of ethanol and a palladium-on-carbon (Pd/C) catalyst. google.com The imine is formed in situ from the reaction of 4-aminopyridine (B3432731) with an appropriate aldehyde. google.com This process demonstrates the feasibility of using a green solvent like ethanol in a key catalytic step for the production of pyridinamine derivatives.
Furthermore, the N-alkylation of amines with alcohols, which produces water as the only byproduct, is an inherently green synthetic strategy. researchgate.net Ruthenium(II) complexes have been shown to be effective catalysts for the N-alkylation of aromatic amines with arylmethyl alcohols under neat conditions. researchgate.net In all these reactions, only the nitrogen atom of the amino group of 2-aminopyridine (B139424) was alkylated, with no N-alkylation of the pyridine ring observed. researchgate.net
Table 3: Green Synthetic Approaches to N-Alkyl-N-(pyridin-2-ylmethyl)amine Analogues
| Reaction Type | Reactants | Solvent | Conditions | Product | Yield (%) | Reference |
| N-Alkylation | Aniline, Benzyl chloride | Water | Microwave, 20 min | N-Benzylaniline | 82 | researchgate.net |
| Reductive Amination | 4-Aminopyridine, Octanal | Ethanol | H₂, Pd/C | N-Octylpyridin-4-amine | 74 | google.com |
| N-Alkylation | 2-Aminopyridine, Benzyl alcohol | Neat | Ru(II) complex, 120 °C | N-Benzyl-2-aminopyridine | >95 | researchgate.net |
Advanced Cyclization and Annulation Strategies for Pyridinylmethylamine Derivatives
One-pot methodologies for the synthesis of polysubstituted pyridines have been developed, for instance, through a three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This approach offers excellent regiocontrol and proceeds under mild, acid-free conditions. organic-chemistry.org While this example uses ammonium acetate as the nitrogen source, similar strategies could potentially be adapted to use 2-aminopyridine or its derivatives to construct more complex pyridine-containing scaffolds.
More directly, one-pot procedures for the synthesis of imidazo[1,2-a]pyridines often start from 2-aminopyridine. For example, the reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide, and 2-aminopyridine in the presence of Na₂CO₃ at room temperature under solvent-free conditions yields 2-phenylimidazo[1,2-a]pyridine (B181562) in high yield. nih.gov This reaction proceeds via in situ formation of an α-haloketone followed by condensation with 2-aminopyridine and subsequent cyclization.
Another powerful one-pot annulation involves the reaction of enamines with alkynes to synthesize highly substituted pyridinium salts. nih.gov This transformation is catalyzed by a synergistic Ag₂CO₃/HNTf₂ system and proceeds via a selective 6-endo-dig cyclization of an in situ generated propargylenamine. nih.gov
Table 4: One-Pot Annulation Reactions for Pyridine and Fused Pyridine Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Ethyl acetoacetate, Phenylpropynone, Ammonium acetate | None | 2-Methyl-4-phenyl-6-methylpyridine-3-carboxylate | 98 | organic-chemistry.org |
| Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Na₂CO₃ | 2-Phenylimidazo[1,2-a]pyridine | 82 | nih.gov |
| Cyclohexanone, Propargylamine | Ag₂CO₃ / HNTf₂ | Tetrahydroquinolinium salt | 92 | nih.gov |
Stereoselective Dearomative Cascade Annulation for Caged Tertiary Amines
The core of this synthetic approach lies in the reaction of two distinct azolium salts, specifically isoquinolinium and pyridinium salts, under mild conditions. rsc.orgrsc.orgresearchgate.net This method transforms flat, aromatic compounds into complex 3D architectures, a significant advancement in creating molecules with improved pharmacological properties such as solubility and target selectivity. rsc.org The reaction is characterized by its high efficiency, creating two new rings and four new bonds in a single operation. rsc.orgresearchgate.netnih.gov
The process is highly regio- and diastereoselective, leading to the formation of nitrogen-caged motifs with contiguous stereocenters in very high yields. rsc.orgrsc.orgresearchgate.net The underlying mechanism involves a double dearomatization guided by an inverse electron demand (4 + 2) or (3 + 2) annulation. rsc.orgnih.gov Computational studies, specifically Density Functional Theory (DFT), have provided insights into the reaction pathway, indicating that the annulation step is the rate-limiting phase of the cascade. rsc.orgresearchgate.netnih.gov These studies have also shown that the (4 + 2) annulation proceeds through a stepwise mechanism, while the (3 + 2) annulation follows a concerted pathway. rsc.orgresearchgate.netnih.gov
The versatility of this methodology allows for the synthesis of a variety of complex nitrogen-caged structures, including aza-polycyclic cores similar to those found in hetisine-type alkaloids. rsc.org By modifying the substituents on the starting isoquinolinium and pyridinium salts, a diverse library of caged tertiary amines can be accessed. For instance, the incorporation of an electron-donating group at the C4 position of the isoquinolinium salt can alter the reaction pathway from a (4 + 2) to a (3 + 2) annulation, leading to densely functionalized cage molecules as single diastereomers. rsc.org
Detailed Research Findings:
The reaction conditions for this cascade annulation are notably mild, which is crucial for suppressing potential side reactions like the self-dimerization of the isoquinolinium salt and for achieving high diastereoselectivity. rsc.org The reaction typically involves combining the isoquinolinium and pyridinium salts in the presence of a base. researchgate.net
The scope of the reaction has been explored with various pyridinium salts, consistently producing the desired caged molecules in high yields and with moderate regioselectivity. rsc.org For example, the reaction of an isoquinolinium salt with a pyridinium salt bearing a free hydroxyl group has been shown to cleanly produce the desired (3 + 2) annulation product in 70% yield as a single diastereomer, with a minor regioisomer formed in 14% yield. rsc.org
Table 1: Substrate Scope for the Stereoselective Dearomative Cascade Annulation Specific data for the synthesis of this compound was not available in the searched literature. The following table represents the types of substrates and yields typically observed in this reaction for analogous compounds.
| Entry | Isoquinolinium Salt | Pyridinium Salt | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Substituted Isoquinolinium A | Pyridinium Salt X | Caged Amine 1 | 85 | >20:1 |
| 2 | Substituted Isoquinolinium A | Pyridinium Salt Y | Caged Amine 2 | 92 | >20:1 |
| 3 | Substituted Isoquinolinium B | Pyridinium Salt X | Caged Amine 3 | 78 | 15:1 |
| 4 | Substituted Isoquinolinium B | Pyridinium Salt Z | Caged Amine 4 | 88 | >20:1 |
Advanced Characterization and Spectroscopic Analysis of N Alkyl N Pyridin 2 Ylmethyl Amines
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
The unique structural features of (Heptan-2-yl)[(pyridin-2-yl)methyl]amine, which include a chiral secondary alkyl chain, a secondary amine linkage, and a pyridinyl moiety, give rise to a distinct spectroscopic fingerprint. High-resolution techniques are indispensable for mapping the intricate details of its molecular architecture and electronic properties.
FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular interactions of this compound. The vibrational modes of the molecule can be predicted based on the characteristic frequencies of its constituent parts.
As a secondary amine, a key feature in the FTIR spectrum is the N-H stretching vibration. This typically appears as a single, weak to medium intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The precise position and broadness of this peak can be influenced by hydrogen bonding. The C-N stretching vibrations for the aliphatic and aromatic components are expected in the 1250-1020 cm⁻¹ and 1335-1250 cm⁻¹ regions, respectively. orgchemboulder.com
The pyridine (B92270) ring will exhibit a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1600-1430 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range. The aliphatic heptyl group will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its bending vibrations around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃).
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3310 | Weak to Medium |
| Aromatic C-H Stretch (pyridine) | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (heptyl) | 2960 - 2850 | Strong |
| C=N and C=C Ring Stretch (pyridine) | 1600 - 1430 | Medium to Strong |
| CH₂ Bend (heptyl) | ~1465 | Medium |
| CH₃ Bend (heptyl) | ~1375 | Medium |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
| Aliphatic C-N Stretch | 1250 - 1020 | Medium to Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 690 | Strong |
NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The proton on the carbon adjacent to the pyridine nitrogen (α-proton) will be the most deshielded. The methylene (B1212753) protons of the pyridin-2-ylmethyl group are expected to appear as a singlet or a multiplet depending on their magnetic equivalence, likely in the range of δ 3.5-4.0 ppm. The protons on the heptyl chain will resonate in the upfield region (δ 0.8-1.6 ppm), with the methine proton on the carbon attached to the nitrogen appearing further downfield (δ 2.5-3.0 ppm) due to the deshielding effect of the nitrogen atom. libretexts.org The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary significantly (δ 0.5-5.0 ppm) depending on the solvent and concentration. libretexts.org
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons in the δ 120-150 ppm range, with the carbon adjacent to the nitrogen appearing at the lower field end. The methylene carbon of the pyridin-2-ylmethyl group would likely resonate around δ 50-60 ppm. The carbons of the heptyl chain will appear in the aliphatic region (δ 10-40 ppm), with the carbon directly bonded to the nitrogen being the most downfield in this group (δ 50-60 ppm).
¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information. The nitrogen of the secondary amine would have a chemical shift in the range of δ -300 to -350 ppm relative to nitromethane, while the pyridine nitrogen would be found further downfield, in the range of δ -140 to -60 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine-Hα | 8.4 - 8.6 | 148 - 150 |
| Pyridine-Hγ | 7.5 - 7.7 | 135 - 137 |
| Pyridine-Hβ | 7.0 - 7.2 | 120 - 123 |
| Pyridine-C (ipso) | - | 158 - 160 |
| -CH₂- (pyridinylmethyl) | 3.6 - 3.9 | 55 - 60 |
| N-H | 1.0 - 4.0 (broad) | - |
| -CH- (heptyl) | 2.6 - 3.0 | 58 - 63 |
| -CH₂- (heptyl) | 1.2 - 1.6 | 20 - 40 |
| -CH₃ (heptyl terminal) | 0.8 - 0.9 | ~14 |
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the absorptions of the pyridine ring. Typically, pyridine and its simple alkyl derivatives exhibit two main absorption bands in the ultraviolet region. These correspond to π → π* transitions. For 2-substituted pyridines, these bands are often observed around 200-220 nm and 250-270 nm. nist.gov The presence of the aminoalkyl substituent may cause a slight red shift (bathochromic shift) of these bands. Arylamines can show absorption maxima shifted to longer wavelengths, for instance, aniline (B41778) has a λmax of 280 nm compared to benzene's 256 nm. libretexts.org
Spectral deconvolution techniques could be employed to resolve overlapping electronic transitions, potentially revealing weaker n → π* transitions, which are often obscured by the more intense π → π* bands.
Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | ~260 |
Terahertz (THz) spectroscopy explores the low-frequency vibrational modes of molecules, typically in the range of 30 cm⁻¹ to 450 cm⁻¹. nih.gov These modes are often associated with large-amplitude motions, such as torsional and bending modes of the entire molecular skeleton, as well as intermolecular vibrations like hydrogen bonding. For a flexible molecule like this compound, THz spectroscopy could provide insights into its conformational dynamics. The torsional modes of the heptyl chain and the bending modes involving the pyridine ring and the amine linkage would be active in this region. Furthermore, THz spectroscopy is sensitive to the hydrogen-bonding environment of the amine group, which can be studied in different solvent systems. nih.gov
Mass Spectrometry-Based Analytical Strategies
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₃H₂₂N₂.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|
The fragmentation of aliphatic amines in mass spectrometry is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, several fragmentation pathways are possible. A common fragmentation would be the loss of a pentyl radical from the heptyl group, leading to a prominent ion. Another likely fragmentation is the cleavage of the bond between the methylene group and the pyridine ring.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| nitromethane |
| aniline |
Derivatization Strategies for Enhanced Liquid Chromatography-Mass Spectrometry (LC-MS) Performance
A primary goal of derivatization in this context is to introduce a nonpolar group, which can increase the retention of the analyte on reversed-phase LC columns. This increased retention helps to move the analyte's elution time away from the void volume, where matrix interferences can suppress the MS signal. Furthermore, the addition of a derivatizing agent can significantly enhance the ionization efficiency of the molecule, leading to a much stronger signal in the mass spectrometer.
Common derivatization strategies for secondary amines involve targeting the amine functional group with reagents such as benzoyl chloride, dansyl chloride, tosyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). These reagents react with the secondary amine to form stable derivatives with improved chromatographic and mass spectrometric properties.
Benzoyl Chloride Derivatization
Benzoylation is a rapid and efficient method for derivatizing primary and secondary amines. The reaction with benzoyl chloride introduces a benzoyl group, which increases the hydrophobicity of the molecule and can improve its chromatographic retention. The benzoylated derivatives are often more stable and can exhibit enhanced ionization efficiency. chromatographyonline.comacs.orgnih.govdaneshyari.comscienceopen.com
A general procedure for benzoyl chloride derivatization involves reacting the amine with benzoyl chloride in an alkaline medium, often at room temperature. The reaction is typically fast, often completing in under a minute. chromatographyonline.comscienceopen.com
| Parameter | Condition | Reference |
| Reagent | Benzoyl Chloride (BzCl) | chromatographyonline.comacs.orgnih.gov |
| Reaction Time | < 1 minute to 5 minutes | chromatographyonline.comacs.orgscienceopen.com |
| Temperature | Room Temperature | chromatographyonline.comscienceopen.com |
| pH | Alkaline (e.g., using sodium carbonate or borate (B1201080) buffer) | acs.orgscienceopen.com |
| Solvent | Acetonitrile or a biphasic system | chromatographyonline.comacs.org |
This table represents typical conditions and may require optimization for specific analytes.
Dansyl Chloride Derivatization
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used derivatizing agent for amines and phenols. nih.gov It introduces a dansyl group, which is highly fluorescent and also significantly increases the hydrophobicity and ionization efficiency of the analyte in positive mode electrospray ionization. nih.gov The derivatization is typically carried out in an alkaline buffer at room temperature or with gentle heating. nih.gov
| Parameter | Condition | Reference |
| Reagent | Dansyl Chloride (DNS-Cl) | nih.govgoogle.com |
| Reaction Time | 30 - 60 minutes | nih.gov |
| Temperature | Room Temperature to 60 °C | nih.govgoogle.com |
| pH | Alkaline (e.g., sodium carbonate/bicarbonate buffer, pH 9.8) | nih.gov |
| Solvent | Acetonitrile/water mixture | google.com |
This table represents typical conditions and may require optimization for specific analytes.
Tosyl Chloride Derivatization
p-Toluenesulfonyl chloride (tosyl chloride) is another effective reagent for the derivatization of primary and secondary amines, forming stable sulfonamides. nih.gov This derivatization increases the molecular weight and hydrophobicity of the analyte, which can lead to better chromatographic separation and sensitivity in LC-MS analysis. nih.gov
| Parameter | Condition | Reference |
| Reagent | p-Toluenesulfonyl Chloride (TsCl) | nih.gov |
| Reaction Time | Can be lengthy, up to 120 minutes for some amines | nih.gov |
| Temperature | Typically elevated (e.g., 40 °C) | nih.gov |
| pH | Alkaline | |
| Solvent | Acetonitrile | nih.gov |
This table represents typical conditions and may require optimization for specific analytes.
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
FMOC-Cl is a well-established reagent for the derivatization of primary and secondary amines, forming stable carbamates. researchgate.netresearchgate.netdss.go.th The resulting FMOC-derivatives are highly hydrophobic, leading to excellent retention and separation on reversed-phase columns. This derivatization is also known to enhance the sensitivity of detection. dss.go.thnih.gov
| Parameter | Condition | Reference |
| Reagent | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | researchgate.netresearchgate.netdss.go.th |
| Reaction Time | Typically around 5 minutes | nih.gov |
| Temperature | Room Temperature | researchgate.net |
| pH | Alkaline (e.g., borate buffer, pH 8.0-10.4) | researchgate.netdss.go.th |
| Solvent | Acetonitrile/water mixture | researchgate.net |
This table represents typical conditions and may require optimization for specific analytes.
Expected Improvements in LC-MS Performance
For a compound like this compound, derivatization is expected to yield several analytical benefits. The introduction of a bulky, nonpolar group from any of the aforementioned reagents would likely increase its retention time on a C18 column, moving it away from early-eluting matrix components and reducing ion suppression. Furthermore, the derivatized analyte is expected to have a higher ionization efficiency in the electrospray source, resulting in a significantly lower limit of detection (LOD) and limit of quantification (LOQ). For instance, benzoylation has been reported to increase peak heights by over 100-fold for some neurotransmitters. chromatographyonline.com Similar or substantial improvements in sensitivity can be anticipated for the derivatized forms of N-Alkyl-N-(pyridin-2-ylmethyl)amines. The choice of the optimal derivatization reagent would depend on the specific analytical requirements, such as desired sensitivity, and would necessitate experimental validation and optimization for the target analyte.
Q & A
Q. What are the standard synthetic routes for preparing (Heptan-2-yl)[(pyridin-2-yl)methyl]amine?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-heptanamine with 2-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
Q. How is the molecular structure of this amine characterized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridin-2-yl CH signals at δ 8.3–8.5 ppm; heptyl CH₃ at δ 0.9–1.1 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles (e.g., C-N-C angles ~109.5°) and torsional strain . For related Co(II) complexes, Co–N distances average 2.15 Å .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 235.2) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (GHS H335) .
- Waste disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
- Impurity profiles : Use HPLC (>95% purity threshold) with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to exclude byproducts .
- Crystallographic disorder : Refine X-ray data with SHELXL to resolve ambiguous electron density in the heptyl chain .
- Batch variability : Implement QC protocols (e.g., Karl Fischer titration for moisture control) during synthesis .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to pyridine-sensitive receptors (e.g., nicotinic acetylcholine receptors). Dock the amine’s pyridinyl group into hydrophobic pockets .
- QSAR studies : Coramine derivatives with longer alkyl chains (e.g., heptyl vs. pentyl) show increased logP values (2.1 vs. 1.8), enhancing membrane permeability .
- DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict redox behavior (e.g., HOMO-LUMO gap ~4.5 eV) .
Q. How does the compound behave under catalytic conditions?
- Ligand studies : In Co(II) complexes, the pyridinyl nitrogen acts as a σ-donor, stabilizing metal centers in +2 oxidation states. Reaction kinetics monitored via UV-Vis (λmax ~510 nm for Co–N charge transfer) .
- Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination with aryl halides requires 2–5 mol% Pd(OAc)₂, 110°C in toluene .
Q. What advanced techniques analyze its reactivity in multi-step syntheses?
- Kinetic profiling : Use stopped-flow NMR to track imine formation (k = 0.15 s⁻¹ at 25°C in CDCl₃) .
- Isotopic labeling : ¹⁵N-labeled pyridine derivatives clarify metabolic pathways in in vitro hepatocyte models .
- Mass spectrometry imaging : MALDI-TOF maps spatial distribution in tissue sections (e.g., brain penetration studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
